molecular formula C14H16N2O4S B2769032 3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 131732-78-0

3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B2769032
CAS No.: 131732-78-0
M. Wt: 308.35
InChI Key: GYJZDFKDABGXIX-UHFFFAOYSA-N
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Description

3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C14H16N2O4S It is a sulfonamide derivative, characterized by the presence of an amino group, two methoxy groups, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The resulting 3-amino-4-methoxyaniline is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Coupling: Finally, the sulfonated intermediate is coupled with 4-methoxyaniline under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas and palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-nitro-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of sulfonamide-based drugs with antibacterial and antifungal properties.

    Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide derivative with similar antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide is unique due to the presence of two methoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other sulfonamide derivatives and can lead to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-amino-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-19-11-5-3-10(4-6-11)16-21(17,18)12-7-8-14(20-2)13(15)9-12/h3-9,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJZDFKDABGXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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